molecular formula C10H16ClNO B2439448 N-Ethyl-2-methoxy-5-methylaniline;hydrochloride CAS No. 2375261-19-9

N-Ethyl-2-methoxy-5-methylaniline;hydrochloride

Cat. No.: B2439448
CAS No.: 2375261-19-9
M. Wt: 201.69
InChI Key: JBDWNEANNBESCF-UHFFFAOYSA-N
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Description

N-Ethyl-2-methoxy-5-methylaniline;hydrochloride is an organic compound with the molecular formula C10H15NO·HCl. It is a derivative of aniline, characterized by the presence of an ethyl group, a methoxy group, and a methyl group on the aromatic ring. This compound is often used in various chemical syntheses and has applications in scientific research.

Properties

IUPAC Name

N-ethyl-2-methoxy-5-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-4-11-9-7-8(2)5-6-10(9)12-3;/h5-7,11H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDWNEANNBESCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-methoxy-5-methylaniline;hydrochloride typically involves the alkylation of 2-methoxy-5-methylaniline with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-methoxy-5-methylaniline;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-Ethyl-2-methoxy-5-methylaniline;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-2-methoxy-5-methylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylaniline: A precursor in the synthesis of N-Ethyl-2-methoxy-5-methylaniline;hydrochloride.

    N-Ethyl-2-methylaniline: Similar structure but lacks the methoxy group.

    N-Ethyl-5-methylaniline: Similar structure but lacks the methoxy group and has a different substitution pattern.

Uniqueness

This compound is unique due to the presence of both the ethyl and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

N-Ethyl-2-methoxy-5-methylaniline;hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound acts as a nucleophile , participating in substitution reactions that allow it to form covalent bonds with electrophilic centers. This interaction can modulate the activity of enzymes and receptors, leading to various physiological effects, such as cell growth inhibition and apoptosis induction.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, the compound has shown significant inhibition of growth in both Gram-positive and Gram-negative bacteria, although specific Minimum Inhibitory Concentration (MIC) values vary depending on the organism tested.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

This compound has also been evaluated for its anticancer potential . Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

In a study assessing the effects on MDA-MB-435 breast cancer cells, this compound demonstrated an IC50 value of approximately 50 µM. This indicates that at this concentration, the compound reduces cell viability by 50%. Flow cytometry analysis revealed that treated cells exhibited increased accumulation in the G2/M phase of the cell cycle, suggesting that the compound effectively halts cell division .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism
MDA-MB-43550Microtubule disruption
HCT11645Apoptosis induction
A37530Cell cycle arrest

Research Findings

Recent research has further elucidated the biological activity of this compound. Notably, it has been identified as a potential lead compound for drug development due to its dual antimicrobial and anticancer activities. The compound's structural features, particularly the methoxy group on the aromatic ring, enhance its reactivity and biological efficacy.

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